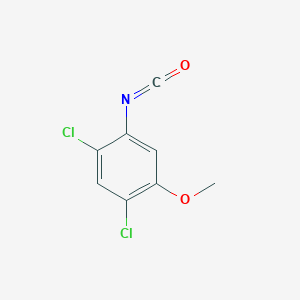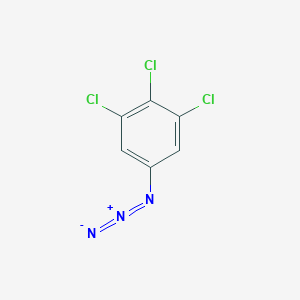
1-Cyclohexyl-2-mercaptoethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-sulfanylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl chloride with ethanethiol in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-cyclohexyl-2-sulfanylethan-1-one often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
1-cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Cyclohexylmethanethiol: Similar structure but lacks the ketone group.
Cyclohexylmethyl sulfide: Similar structure but with a different functional group.
Cyclohexyl ethanone: Similar structure but lacks the sulfanyl group
Uniqueness
1-cyclohexyl-2-sulfanylethan-1-one is unique due to the presence of both a cyclohexyl group and a sulfanyl ethanone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C8H14OS |
|---|---|
分子量 |
158.26 g/mol |
IUPAC名 |
1-cyclohexyl-2-sulfanylethanone |
InChI |
InChI=1S/C8H14OS/c9-8(6-10)7-4-2-1-3-5-7/h7,10H,1-6H2 |
InChIキー |
MTQUHRATDBOUBP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)


![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)

![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)

![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
